Isoborneol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/

Insoluble in water

More soluble in most solvents than borneol

Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene

Slightly soluble in proylene glycol; Very slightly soluble in water; Insoluble in vegatable oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory and Analgesic Effects

Studies suggest Isoborneol possesses anti-inflammatory and analgesic (pain-relieving) properties. Research has shown its ability to reduce inflammation markers and pain sensitivity in animal models [1]. Further investigations are ongoing to elucidate the exact mechanisms behind these effects and explore its potential application in managing inflammatory and pain conditions.

[1] Effect of isoborneol on carrageenan-induced acute inflammation in rats ()

Neuroprotective Potential

Isoborneol has shown promise in neuroprotective research. Studies indicate it may improve cognitive function and memory in animal models with neurodegenerative diseases like Alzheimer's disease [2]. Additionally, research suggests it might possess neuroprotective effects against ischemic stroke damage [3]. More research is needed to confirm these findings and understand the underlying mechanisms.

[2] Isoborneol protects against Aβ-induced neurotoxicity in SH-SY5Y cells through the Akt/GSK-3β signaling pathway ()

[3] Neuroprotective effects of isoborneol on focal cerebral ischemia in rats ()

Antibacterial and Antifungal Activity

Isoborneol exhibits antibacterial and antifungal properties. Research has shown its effectiveness against various bacterial and fungal strains [4, 5]. This suggests its potential application as a natural antimicrobial agent, although further studies are needed to determine its efficacy and safety in various contexts.

[4] Antibacterial activity of borneol and isoborneol against foodborne pathogens ()

[5] Antifungal activity of borneol and isoborneol against Candida albicans ()

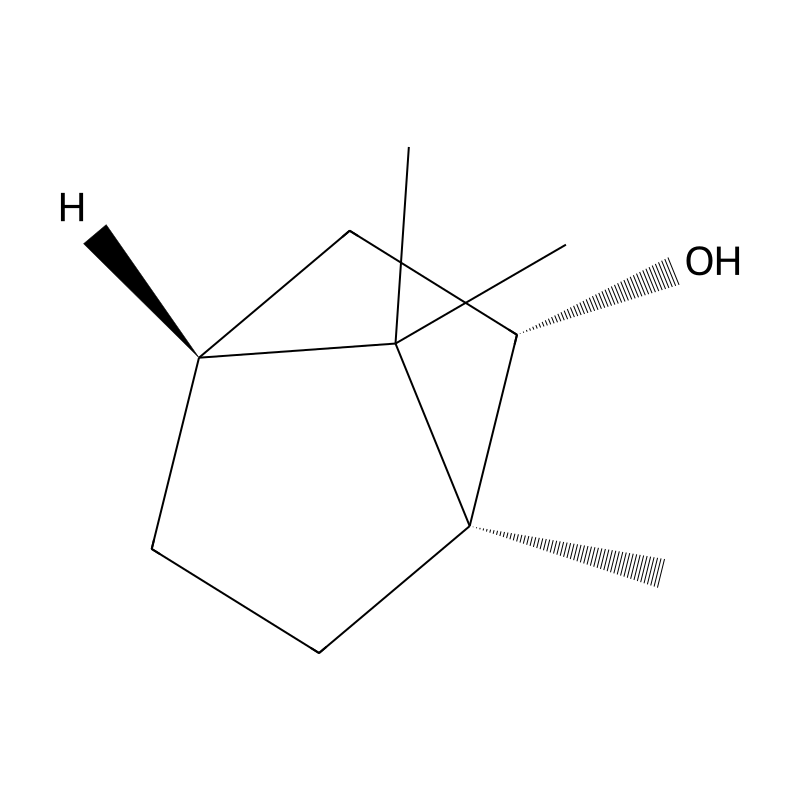

Isoborneol is a bicyclic organic compound classified as a terpene derivative, specifically an alcohol. It is characterized by its unique structure, which features a hydroxyl group in an exo position, distinguishing it from its isomer, borneol, where the hydroxyl group is in an endo position. Both compounds are chiral and exist as enantiomers, with isoborneol being recognized for its pleasant aroma and potential therapeutic properties. It naturally occurs in various plants, including camphor, nutmeg, ginger, lavender, and cannabis .

- Reduction: Isoborneol can be synthesized from camphor through reduction using sodium borohydride. This reaction is stereoselective, favoring the formation of isoborneol over borneol due to the steric hindrance presented by the bicyclic structure of camphor .

- Oxidation: Conversely, isoborneol can be oxidized to form camphor. This process typically involves reagents like sodium hypochlorite in an acidic medium .

- Substitution Reactions: The hydroxyl group of isoborneol can undergo chlorination or other substitution reactions under specific conditions, allowing for the introduction of various functional groups into the molecule .

Isoborneol exhibits notable biological activities:

- Antiviral Properties: Research indicates that isoborneol acts as a potent inhibitor of herpes simplex virus type 1 (HSV-1), showcasing its potential as an antiviral agent .

- Anti-inflammatory Effects: Some studies suggest that isoborneol may possess anti-inflammatory properties, contributing to its use in traditional medicine and modern therapeutic applications .

- Fragrance and Flavoring Agent: Due to its woody and spicy aroma, isoborneol is widely used in perfumes and food products to enhance flavor profiles .

Isoborneol can be synthesized through various methods:

- Hydrolysis of Isobornyl Acetate: This method involves treating isobornyl acetate with water or acid to yield isoborneol. Isobornyl acetate itself can be obtained from camphene through treatment with acetic acid in the presence of a strong acid catalyst .

- Reduction of Camphor: The reduction of camphor using sodium borohydride leads to the formation of isoborneol. This reaction is notable for its stereoselectivity due to the rigid structure of camphor .

- Oxidation of Borneol: Borneol can also be oxidized to produce isoborneol under specific conditions, although this pathway is less common compared to direct synthesis from camphor .

Isoborneol has several applications across different fields:

- Fragrance Industry: It is extensively used in perfumes and cosmetics due to its aromatic properties.

- Food Industry: Isoborneol serves as a flavoring agent in various culinary applications.

- Pharmaceuticals: Its biological activities make it a candidate for developing antiviral and anti-inflammatory medications.

- Chiral Ligands: Derivatives of isoborneol are utilized as chiral ligands in asymmetric synthesis, enhancing the efficiency and selectivity of

Studies on the interactions of isoborneol with other compounds reveal its compatibility and reactivity:

- Reactivity with Oxidizing Agents: Isoborneol can react with oxidizing agents like sodium hypochlorite to form camphor, demonstrating its ability to undergo oxidation under mild conditions .

- Chirality Studies: The enantiomers of isoborneol (1S and 1R) have been studied for their differing biological activities and interactions with biological targets, although significant differences in their reactivity are not observed .

Isoborneol shares structural similarities with several other compounds within the terpene family. The following table highlights these compounds along with their unique characteristics:

| Compound | Structure Type | Key Features |

|---|---|---|

| Borneol | Bicyclic Alcohol | Hydroxyl group in endo position; used similarly in fragrances. |

| Camphor | Bicyclic Ketone | Acts as a precursor for both borneol and isoborneol; has distinct medicinal properties. |

| Menthol | Monoterpene Alcohol | Known for its cooling sensation; widely used in medicinal products. |

| Limonene | Monoterpene Hydrocarbon | Characterized by citrus aroma; used in cleaning products and flavorings. |

Isoborneol's uniqueness lies in its specific stereochemistry and biological activity profile that differentiates it from these similar compounds. Its applications extend beyond mere fragrance into therapeutic realms, particularly due to its antiviral properties.

Isoborneol represents a fascinating example of bicyclic monoterpene chemistry, embodying the complex interplay between molecular structure and physicochemical behavior. This comprehensive analysis examines the thermodynamic properties, conformational dynamics, and atmospheric reactivity of this important terpene derivative, providing detailed insights into its fundamental chemical characteristics and stability considerations.

Thermodynamic Properties: Melting Point, Boiling Point, Solubility

Phase Transition Temperatures

The thermal behavior of isoborneol reflects its robust bicyclic structure and the influence of intermolecular hydrogen bonding facilitated by its hydroxyl functional group. Melting point determinations consistently report values ranging from 212-214°C [1] [2] [3] [4], indicating a relatively high degree of crystalline stability. The narrow melting range suggests good purity of the compound and well-defined crystal packing arrangements. This elevated melting point, compared to many monoterpenes, reflects the enhanced intermolecular interactions resulting from hydrogen bonding between hydroxyl groups in the solid state [3].

Boiling point measurements at standard atmospheric pressure (760 mmHg) indicate values of 212-214°C [5] [6] [7] [8], remarkably similar to the melting point range. This proximity between melting and boiling points is characteristic of compounds with strong intermolecular forces, particularly hydrogen bonding networks. Under reduced pressure conditions (3 Torr), the boiling point decreases significantly to 76-77°C [2], demonstrating the compound's thermal sensitivity and the practical considerations for purification and handling under vacuum conditions.

The density of isoborneol at 20°C has been measured as 0.992 g/cm³ [5] [6], indicating a compact molecular packing arrangement that approaches the density of water. This relatively high density for an organic compound of this molecular weight (154.25 g/mol) reflects the efficient space-filling characteristics of the bicyclic norbornane framework.

Vapor Pressure and Volatility Characteristics

Vapor pressure measurements provide crucial insights into the volatility behavior of isoborneol under ambient conditions. At 25°C, vapor pressure values range from 0.035 to 0.0398 mmHg [1] [5], corresponding to relatively low volatility compared to many organic solvents but appreciable for atmospheric chemistry considerations. The Henry's Law constant has been determined as 6.70 × 10⁻⁶ atm·m³/mol at 25°C [1], indicating moderate air-water partitioning behavior.

These thermodynamic parameters position isoborneol as a semi-volatile organic compound with significant implications for environmental fate and transport. The flash point measurements range from 60-74°C [7] [8] [9], establishing important safety parameters for handling and storage. The refractive index of 1.502 [5] [6] provides additional confirmation of the compound's density and molecular polarizability characteristics.

Solubility Profile and Intermolecular Interactions

The solubility characteristics of isoborneol demonstrate pronounced dependence on solvent polarity and hydrogen bonding capacity. In water, isoborneol exhibits limited solubility at 1190 mg/L (25°C) [1] [10], reflecting the predominantly hydrophobic nature of the bicyclic hydrocarbon framework despite the presence of the hydroxyl group. This moderate aqueous solubility is sufficient for environmental and biological interactions while maintaining the compound's lipophilic character.

Isoborneol demonstrates excellent solubility in polar protic solvents, particularly ethanol [1] [3] [10], where hydrogen bonding between the hydroxyl groups facilitates dissolution. Similarly, high solubility is observed in organic solvents including ether and chloroform [1] [3] [10], reflecting favorable van der Waals interactions with the hydrocarbon framework. The compound also shows good solubility in aromatic solvents such as p-cymene and p-xylene [11], indicating favorable π-π and hydrophobic interactions.

| Property | Value | Temperature/Conditions | Citation |

|---|---|---|---|

| Melting Point | 212-214°C | Standard pressure | [1] [2] [3] [4] |

| Boiling Point | 212-214°C | 760 mmHg | [5] [6] [7] [8] |

| Boiling Point | 76-77°C | 3 Torr | [2] |

| Density | 0.992 g/cm³ | 20°C | [5] [6] |

| Vapor Pressure | 0.035-0.0398 mmHg | 25°C | [1] [5] |

| Henry's Law Constant | 6.70 × 10⁻⁶ atm·m³/mol | 25°C | [1] |

| Water Solubility | 1190 mg/L | 25°C | [1] [10] |

| Refractive Index | 1.502 | 20°C | [5] [6] |

Conformational Analysis: Ring Strain and Molecular Dynamics

Bicyclic Framework and Ring Strain Considerations

Isoborneol incorporates the norbornane (bicyclo[2.2.1]heptane) skeletal framework, which represents one of the most extensively studied bicyclic systems in organic chemistry due to its unique strain characteristics and conformational rigidity [12] [13]. The norbornane system exhibits moderate ring strain compared to smaller cyclic systems, with the bridged structure providing significant conformational constraint while avoiding the extreme angle strain associated with three- and four-membered rings [14] [15].

The bicyclic nature of isoborneol imparts considerable conformational rigidity compared to acyclic monoterpenes. Computational studies on related bicyclic monoterpenes have demonstrated that such systems typically populate only one or two low-energy conformers under ambient conditions [16] [17]. The restricted rotation around the ring bonds eliminates many of the conformational degrees of freedom available in acyclic terpenes, resulting in well-defined three-dimensional structures with predictable physicochemical properties.

Ring strain energy calculations for bicyclic systems indicate that the norbornane framework exhibits moderate strain levels, significantly lower than highly strained systems such as cyclopropane or bicyclo[1.1.0]butane [18] [19]. The bridging methylene groups in the norbornane system help distribute angular strain across the entire framework, preventing localization of excessive strain that could lead to enhanced reactivity or instability.

Hydroxyl Group Positioning and Stereochemical Effects

The exo positioning of the hydroxyl group in isoborneol creates distinct stereochemical and conformational consequences compared to the endo isomer (borneol). This stereochemical arrangement influences both intramolecular and intermolecular interactions, affecting physical properties and chemical reactivity [20] [21]. The exo configuration places the hydroxyl group in a sterically less hindered environment, facilitating hydrogen bonding interactions with other molecules.

Microwave spectroscopy studies of related bicyclic monoterpenes have revealed that only one principal conformer is typically observed under supersonic expansion conditions [16] [17]. For isoborneol, quantum chemical calculations suggest that the hydroxyl group adopts a preferred orientation that minimizes steric interactions with the bicyclic framework while maximizing opportunities for intermolecular hydrogen bonding [22] [17].

The conformational landscape of isoborneol is significantly constrained compared to flexible monoterpenes. While acyclic monoterpenes like citronellal can adopt fifteen or more distinct conformations [23], bicyclic systems like isoborneol are limited to minor rotational adjustments around the hydroxyl group. This conformational rigidity contributes to the compound's relatively high melting point and predictable physicochemical behavior.

Molecular Dynamics and Thermal Motion

Molecular dynamics simulations of bicyclic monoterpenes indicate that thermal motion is primarily limited to small-amplitude vibrations and restricted rotations around peripheral bonds [24]. The rigid bicyclic framework constrains large-scale conformational rearrangements, with molecular motion primarily involving oscillations of the hydroxyl group and breathing motions of the ring system.

Temperature-dependent studies suggest that conformational interconversion in isoborneol requires relatively high activation energies due to the geometric constraints imposed by the bicyclic structure [25]. This conformational stability contributes to the compound's well-defined physical properties and predictable behavior across a range of conditions.

The rotational constants and vibrational frequencies of isoborneol can be accurately predicted using computational methods, reflecting the well-understood conformational behavior of the bicyclic framework [24]. These spectroscopic parameters provide valuable benchmarks for validating theoretical models and understanding the dynamic behavior of the molecule in different environments.

Oxidative Degradation Pathways: Atmospheric Reactivity

Hydroxyl Radical Reactions and Primary Pathways

Isoborneol undergoes atmospheric degradation primarily through reaction with hydroxyl radicals, representing the dominant oxidative pathway under ambient conditions [26] [27] [28]. The rate constant for the reaction with OH radicals has been determined as 1.14 × 10⁻¹¹ cm³/molecule·sec at 25°C [1], indicating moderate reactivity compared to other biogenic volatile organic compounds.

The hydroxyl radical attack on isoborneol can occur at multiple sites, including hydrogen abstraction from the tertiary carbon center bearing the hydroxyl group and from the methylene carbons of the bicyclic framework [27]. The initial oxidation step typically leads to formation of carbon-centered radicals that rapidly react with atmospheric oxygen to form peroxy radicals [26].

Kinetic studies of isoborneol oxidation by various oxidizing agents, including pyridinium chlorochromate and dimethylamino pyridinium chlorochromate, have provided insights into the mechanistic pathways [27]. These investigations reveal that the bicyclic structure influences the reactivity patterns, with the rigid framework directing oxidative attack to specific positions while protecting others through steric hindrance.

Product Formation and Atmospheric Fate

The oxidative degradation of isoborneol generates a complex mixture of products including aldehydes, ketones, and carboxylic acids [26] [27] [28]. Primary oxidation typically leads to formation of camphor through dehydrogenation of the hydroxyl group [28]. This ketone product can undergo further oxidation to generate smaller molecular weight fragments including formaldehyde, acetaldehyde, and various organic acids.

Ozonation studies of related bicyclic monoterpenoids have identified specific degradation pathways leading to formation of aldehydes such as formaldehyde, acetaldehyde, propanal, butanal, glyoxal, and methylglyoxal [28]. These products represent important atmospheric constituents that can participate in secondary organic aerosol formation and contribute to photochemical processes.

The atmospheric half-life of isoborneol, estimated from the hydroxyl radical rate constant, ranges from several hours to days depending on ambient OH concentrations [1]. This moderate persistence allows for regional transport while ensuring that the compound does not accumulate as a long-range pollutant. The degradation products generally exhibit higher polarity and water solubility than the parent compound, facilitating removal through wet deposition processes.

Environmental Stability and Transformation

Under ordinary environmental conditions, isoborneol demonstrates good stability with respect to thermal decomposition and photolysis [1]. The compound's stability reflects the robust nature of the bicyclic framework and the relatively protected position of the hydroxyl group. However, in the presence of atmospheric oxidants, particularly hydroxyl radicals and ozone, significant transformation occurs on timescales relevant to atmospheric chemistry.

The environmental fate of isoborneol involves partitioning between gas and particle phases, with the Henry's Law constant indicating moderate solubility in atmospheric water droplets [29] [30]. This partitioning behavior influences the relative importance of gas-phase versus aqueous-phase oxidation processes. In cloud droplets and aerosol particles, isoborneol can undergo aqueous-phase oxidation reactions that may follow different mechanistic pathways compared to gas-phase processes.

Biodegradation pathways for isoborneol have been identified in soil bacterial systems, particularly Pseudomonas species, which can metabolize both borneol and isoborneol through well-established degradation routes [31]. These biological transformation processes represent important environmental fate pathways in terrestrial and aquatic ecosystems.

| Parameter | Value | Conditions | Citation |

|---|---|---|---|

| OH Rate Constant | 1.14 × 10⁻¹¹ cm³/molecule·sec | 25°C | [1] |

| Atmospheric Half-life | Hours to days | Variable [OH] | [Estimated] |

| Primary Products | Camphor, aldehydes, acids | OH oxidation | [26] [27] [28] |

| Environmental Stability | Stable | Ordinary conditions | [1] |

| Biodegradation | Active | Soil bacteria | [31] |

Purity

Physical Description

White solid; [Hawley]

White to off-white crystals; piney camphoraceous aroma

Color/Form

Tablets from petroleum ethe

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Taste

Density

LogP

3.24

log Kow = 2.69

log Kow = 3.24

Odor

Odor Threshold

Decomposition

Appearance

Melting Point

Crystals from petroleum ether. sublimes on heating, MP: 212 °C (in a sealed tube). Practically insoluble in water. Readily soluble in alcohol, ether, chloroform /dl-Isoborneol/

Crystals from petroleum ether. MP: 214 °C. Approx optical rotation: +34.3 deg in alcohol solution /d-Isoborneol/

Crystals from petroleum ether. MP: 214 °C; Approx optical rotation -34.3 deg in alcohol solution /l-Isoborneol/

Storage

UNII

M89NIB437X

GHS Hazard Statements

H228 (99.56%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Vapor Pressure

Pictograms

Flammable

Other CAS

10334-13-1

507-70-0

16725-71-6

Absorption Distribution and Excretion

Associated Chemicals

l-Borneol; 464-45-9

d-Borneol; 464-43-7

dl-Borneol; 507-70-0

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

General Manufacturing Information

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, (1R,2R,4R)-rel-: ACTIVE

Borneol is an endo isomer; the corresponding exo isomer is isoborneol

Natural occurrence: Ashanti pepper (Piper guineense Schum and Thom) Ginger (Zingiber species) Grape brandy Camomile Honey Cheese, various types Mastic (Pistacia lentiscus) Cinnamomum species Ocimum species Curcuma species Papaya (Carica papaya L.) Eucalyptus oil (Eucalyptus globulus Labill) Raspberry, blackberry and boysenberry Rooibos tea (Aspalathus linearis) Salvia species Rosemary (Rosmarinus officinalis L.) Thyme (Thymus species)

Analytic Laboratory Methods

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography with mass spectrometry detection; Analyte: isoborneol; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.05 ug/L.

Gas chromatography (GC)-NMR method is described for detecting isoborneol in commercial borneol preparations.

Isoborneol detected by chromatographic analysis with previous absorption. Determination was made by internal reference method with naphthalene as reference.

Resolution of chiral compounds has played an important role in the pharmaceutical field, involving detailed studies of pharmacokinetics, physiological, toxicological, and metabolic activities of enantiomers. Herein, a reliable method by high-performance liquid chromatography (HPLC) coupled with an optical rotation detector was developed to separate isoborneol enantiomers. A cellulose tris(3, 5-dimethylphenylcarbamate)-coated chiral stationary phase showed the best separation performance for isoborneol enantiomers in the normal phase among four polysaccharide chiral packings. The effects of alcoholic modifiers and column temperature were studied in detail. Resolution of the isoborneol racemate displayed a downward trend along with an increase in the content of ethanol and column temperature, indicating that less ethanol in the mobile phase and lower temperature were favorable to this process. Moreover, two isoborneol enantiomers were obtained via a semipreparative chiral HPLC technique under optimum conditions, and further characterized by analytical HPLC, and experimental and calculated vibrational circular dichroism (VCD) spectroscopy, respectively. The solution VCD spectrum of the first-eluted component was consistent with the Density Functional Theory (DFT) calculated pattern based on the SSS configuration, indicating that this enantiomer should be (1S, 2S, 4S)-(+)-isoborneol. Briefly, these results have provided reliable information to establish a method for analysis, preparative separation, and absolute configuration of chiral compounds without typical chromophoric groups.

Clinical Laboratory Methods

Storage Conditions

Interactions

Stability Shelf Life

Dates

2: Song H, Wei M, Zhang N, Li H, Tan X, Zhang Y, Zheng W. Enhanced permeability of blood-brain barrier and targeting function of brain via borneol-modified chemically solid lipid nanoparticle. Int J Nanomedicine. 2018 Mar 28;13:1869-1879. doi: 10.2147/IJN.S161237. eCollection 2018. PubMed PMID: 29636606; PubMed Central PMCID: PMC5880572.

3: Liao W, Huang X, Yin Y, Liu B, Zhu R. In vivo microdialysis with ultra performance liquid chromatography-mass spectrometry for analysis of tetramethylpyrazine and its interaction with borneol in rat brain and blood. Biomed Chromatogr. 2018 Jun;32(6):e4210. doi: 10.1002/bmc.4210. Epub 2018 Mar 2. PubMed PMID: 29431191.

4: Ho TJ, Hung CC, Shih TL, Yiin LM, Chen HP. Investigation of borneols sold in Taiwan by chiral gas chromatography. J Food Drug Anal. 2018 Jan;26(1):348-352. doi: 10.1016/j.jfda.2016.10.012. Epub 2016 Dec 1. PubMed PMID: 29389573.

5: Shang L, Feng M, Xu X, Liu F, Ke F, Li W. Co-Occurrence of Microcystins and Taste-and-Odor Compounds in Drinking Water Source and Their Removal in a Full-Scale Drinking Water Treatment Plant. Toxins (Basel). 2018 Jan 2;10(1). pii: E26. doi: 10.3390/toxins10010026. PubMed PMID: 29301296; PubMed Central PMCID: PMC5793113.

6: Cao B, Ni HY, Li J, Zhou Y, Bian XL, Tao Y, Cai CY, Qin C, Wu HY, Chang L, Luo CX, Zhu DY. (+)-Borneol suppresses conditioned fear recall and anxiety-like behaviors in mice. Biochem Biophys Res Commun. 2018 Jan 8;495(2):1588-1593. doi: 10.1016/j.bbrc.2017.12.025. Epub 2017 Dec 6. PubMed PMID: 29223397.

7: Wu JJ, Wang HJ, Yang S, Liu Y, Xu XY. [Borneol promotes catalpol and puerarin crossing through blood-brain barrier in focal cerebral ischemic rats]. Zhongguo Zhong Yao Za Zhi. 2016 Nov;41(21):3988-3995. doi: 10.4268/cjcmm20162117. Chinese. PubMed PMID: 28929686.

8: Wang HY, Zhou F, Yu MM, Jin XH. [Preparation of borneol loaded hollow mesoporous silica nanoparticles and effect on borneol volatility]. Zhongguo Zhong Yao Za Zhi. 2016 Aug;41(15):2809-2813. doi: 10.4268/cjcmm20161510. Chinese. PubMed PMID: 28914020.

9: Jafari E, Ghanbarian G, Bahmanzadegan A. Essential oil composition of aerial parts of Micromeria persica Boiss. from Western of Shiraz, Iran. Nat Prod Res. 2018 Apr;32(8):991-996. doi: 10.1080/14786419.2017.1374270. Epub 2017 Sep 11. PubMed PMID: 28893105.

10: Zou L, Zhang Y, Li W, Zhang J, Wang D, Fu J, Wang P. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol. Molecules. 2017 Aug 31;22(9). pii: E1446. doi: 10.3390/molecules22091446. PubMed PMID: 28858264.

11: Song Y, Chu Y, Ma X, Zheng H, Bai X, Zhou S, Yu B. GC-MS/MS method for the determination and pharmacokinetic analysis of borneol and muscone in rat after the intravenous administration of Xingnaojing injection. J Sep Sci. 2017 Nov;40(21):4264-4271. doi: 10.1002/jssc.201700341. PubMed PMID: 28834206.

12: Yu B, Ruan M, Liang T, Huang SW, Yu Y, Cheng HB, Shen XC. The Synergic Effect of Tetramethylpyrazine Phosphate and Borneol for Protecting Against Ischemia Injury in Cortex and Hippocampus Regions by Modulating Apoptosis and Autophagy. J Mol Neurosci. 2017 Sep;63(1):70-83. doi: 10.1007/s12031-017-0958-1. Epub 2017 Aug 4. PubMed PMID: 28779236.

13: Roth S, Funk I, Hofer M, Sieber V. Chemoenzymatic Synthesis of a Novel Borneol-Based Polyester. ChemSusChem. 2017 Sep 22;10(18):3574-3580. doi: 10.1002/cssc.201701146. Epub 2017 Aug 24. PubMed PMID: 28772002.

14: Gao RQ, Fan J, Tan Q, Guo D, Chen T, He RJ, Li D, Zhang H, Zhang WG. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers. Chirality. 2017 Sep;29(9):550-557. doi: 10.1002/chir.22728. Epub 2017 Jul 15. PubMed PMID: 28710844.

15: Zhang QL, Fu BM, Zhang ZJ. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood-brain barrier permeability. Drug Deliv. 2017 Nov;24(1):1037-1044. doi: 10.1080/10717544.2017.1346002. PubMed PMID: 28687052.

16: Mu J, Gao X, Li Q, Yang X, Yang W, Sun X, Bi K, Zhang H. Vortex-ultrasound-assisted dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry for the analysis of volatile bioactive components and comparative pharmacokinetic study of the herb-herb interactions in Guanxin Shutong Capsule. J Sep Sci. 2017 Aug;40(16):3267-3278. doi: 10.1002/jssc.201700500. Epub 2017 Jul 17. PubMed PMID: 28626996.

17: Basom EJ, Manifold BA, Thielges MC. Conformational Heterogeneity and the Affinity of Substrate Molecular Recognition by Cytochrome P450cam. Biochemistry. 2017 Jun 27;56(25):3248-3256. doi: 10.1021/acs.biochem.7b00238. Epub 2017 Jun 14. PubMed PMID: 28581729; PubMed Central PMCID: PMC5816979.

18: Silva ARST, Scher R, Santos FV, Ferreira SR, Cavalcanti SCH, Correa CB, Bueno LL, Alves RJ, Souza DP, Fujiwara RT, Dolabella SS. Leishmanicidal Activity and Structure-Activity Relationships of Essential Oil Constituents. Molecules. 2017 May 16;22(5). pii: E815. doi: 10.3390/molecules22050815. PubMed PMID: 28509873.

19: Mao Z, Wang X, Liu Y, Huang Y, Liu Y, Di X. Simultaneous determination of seven alkaloids from Rhizoma Corydalis Decumbentis in rabbit aqueous humor by LC-MS/MS: Application to ocular pharmacokinetic studies. J Chromatogr B Analyt Technol Biomed Life Sci. 2017 Jul 1;1057:46-53. doi: 10.1016/j.jchromb.2017.04.040. Epub 2017 Apr 27. PubMed PMID: 28499206.

20: Yin Y, Cao L, Ge H, Duanmu W, Tan L, Yuan J, Tunan C, Li F, Hu R, Gao F, Feng H. L-Borneol induces transient opening of the blood-brain barrier and enhances the therapeutic effect of cisplatin. Neuroreport. 2017 Jun 14;28(9):506-513. doi: 10.1097/WNR.0000000000000792. PubMed PMID: 28471848.